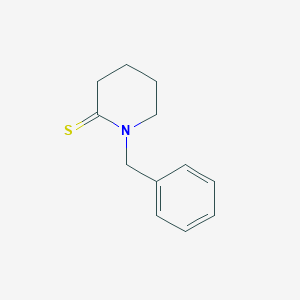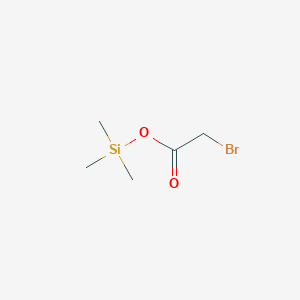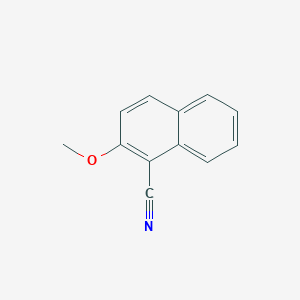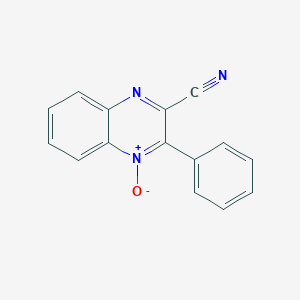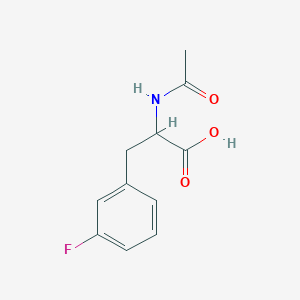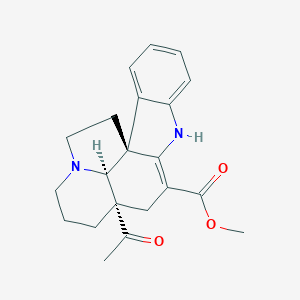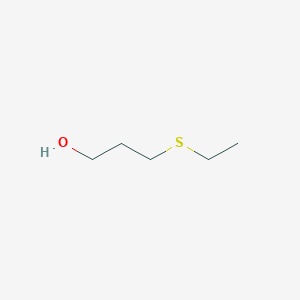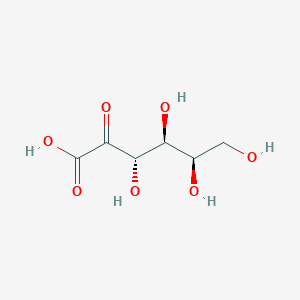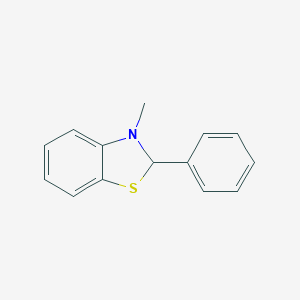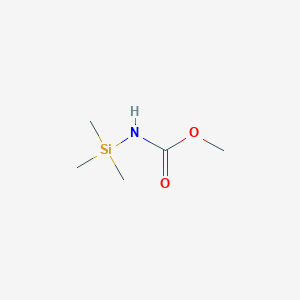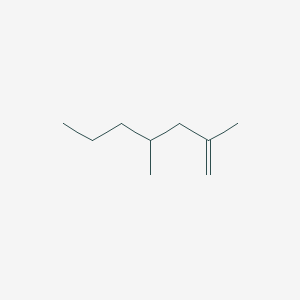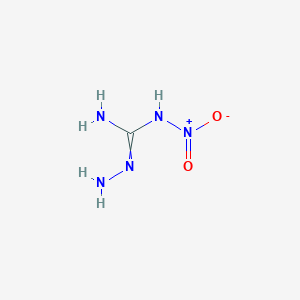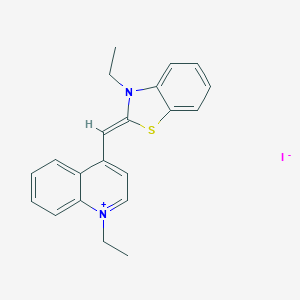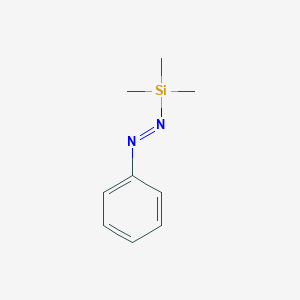
Diazene,phenyl(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene,phenyl(trimethylsilyl)- is a chemical compound with the molecular formula C10H15N2Si. It is commonly used in scientific research as a reagent in organic synthesis. Diazene,phenyl(trimethylsilyl)- is a colorless to yellow liquid that is sensitive to air and moisture.
Mecanismo De Acción
The mechanism of action of Diazene,phenyl(trimethylsilyl)- is not well understood. It is believed to act as a diazo transfer reagent, transferring the diazo group to other compounds to form new carbon-carbon bonds. The reaction is typically carried out in the presence of a catalyst such as copper or palladium.
Efectos Bioquímicos Y Fisiológicos
There is little information available on the biochemical and physiological effects of Diazene,phenyl(trimethylsilyl)-. It is a highly reactive compound and should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diazene,phenyl(trimethylsilyl)- has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is easy to prepare. It is also highly reactive and can be used in a wide range of reactions. However, Diazene,phenyl(trimethylsilyl)- is sensitive to air and moisture and should be stored and handled under an inert atmosphere. It is also a potentially hazardous compound and should be handled with care.
Direcciones Futuras
There are several possible future directions for research involving Diazene,phenyl(trimethylsilyl)-. One area of interest is the development of new reactions using Diazene,phenyl(trimethylsilyl)- as a reagent. Another area of interest is the synthesis of new diazo compounds and azo dyes using Diazene,phenyl(trimethylsilyl)-. Finally, Diazene,phenyl(trimethylsilyl)- could be used in the development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
Diazene,phenyl(trimethylsilyl)- can be synthesized by reacting phenylhydrazine with trimethylsilyl chloride in the presence of a base such as sodium carbonate. The reaction produces Diazene,phenyl(trimethylsilyl)- as a yellow oil that can be purified by distillation or column chromatography. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
Diazene,phenyl(trimethylsilyl)- is used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of diazo compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Diazene,phenyl(trimethylsilyl)- is also used in the synthesis of azo dyes, which are widely used in the textile industry.
Propiedades
Número CAS |
17881-28-6 |
|---|---|
Nombre del producto |
Diazene,phenyl(trimethylsilyl)- |
Fórmula molecular |
C9H14N2Si |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
phenyl(trimethylsilyl)diazene |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
YIJCWHMUQPKHEP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N=NC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)N=NC1=CC=CC=C1 |
Sinónimos |
Diazene,phenyl(trimethylsilyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



